![molecular formula C11H14N2O3S B11864139 6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol](/img/structure/B11864139.png)
6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol
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Overview
Description
6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol is a heterocyclic compound with the molecular formula C11H14N2O3S and a molecular weight of 254.31 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, sourcing, and procurement of the necessary raw materials . The process is typically optimized for large-scale production to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents . The specific conditions, such as temperature, pressure, and solvent, can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Biological Activities
6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol has been studied for various biological activities:
-
Inhibition of Rab Geranylgeranyl Transferase (RGGT) :
- Research has shown that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit inhibitory activity against RGGT, an enzyme involved in the post-translational modification of proteins essential for cellular processes. Inhibition of RGGT can disrupt cancer cell proliferation and migration, making these compounds potential anticancer agents .
- Cytotoxicity Against Cancer Cells :
- Antimicrobial Activity :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various substituents at the C6 position. These modifications can enhance the biological activity or selectivity of the compounds. For example:
- Functionalization Strategies : Researchers have explored different functional groups attached to the imidazo[1,2-a]pyridine scaffold to optimize activity against RGGT and improve cytotoxicity against cancer cells .
Case Study 1: RGGT Inhibition
A series of novel phosphonocarboxylate derivatives were synthesized based on the imidazo[1,2-a]pyridine structure. Among these compounds, several exhibited significant RGGT inhibitory activity. The study highlighted how modifications at the C6 position influenced both potency and selectivity .
Case Study 2: Anticancer Properties
In a comparative study assessing the cytotoxicity of various imidazo[1,2-a]pyridine derivatives against HeLa cells, it was found that specific substitutions led to enhanced anticancer activity. The most effective derivatives were those that maintained a balance between hydrophobicity and polar functional groups .
Comparative Data Table
Compound Name | Biological Activity | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | RGGT Inhibition | 25 - 100 | Disruption of protein prenylation |
Derivative A | Cytotoxicity (HeLa) | 30 | Induction of apoptosis |
Derivative B | Antimicrobial | 15 | Cell wall synthesis inhibition |
Mechanism of Action
The mechanism of action of 6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol include other imidazo[1,2-a]pyridine derivatives, such as:
- 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives
- N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridine
Uniqueness
What sets this compound apart from similar compounds is its unique tert-butylsulfonyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol (CAS Number: 1021-39-2) is a compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following article presents a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C11H14N2O3S
- Molecular Weight : 258.31 g/mol
- Structure : The compound features a sulfonyl group attached to an imidazo[1,2-a]pyridine core, which is critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Inhibition of Enzymes : It has been reported to act as an inhibitor of certain enzymes involved in metabolic pathways.
- Antitumor Activity : Preliminary studies suggest that this compound may enhance the efficacy of certain cancer therapies.
In Vitro Studies
In vitro studies have demonstrated that this compound can influence cellular pathways related to cancer cell proliferation and apoptosis. For instance:
- Cell Lines Tested : Various cancer cell lines were treated with the compound to assess its cytotoxic effects.
- Mechanism of Action : The compound appears to modulate signaling pathways that are crucial for cell survival and growth.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antitumor Efficacy :
- A study investigated the effect of this compound on tumor growth in murine models.
- Results indicated a significant reduction in tumor size when combined with established therapies such as anti-PD-1 antibodies.
- Enzyme Inhibition :
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C11H14N2O3S |
---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
6-tert-butylsulfonyl-1H-imidazo[1,2-a]pyridin-7-one |
InChI |
InChI=1S/C11H14N2O3S/c1-11(2,3)17(15,16)9-7-13-5-4-12-10(13)6-8(9)14/h4-7,12H,1-3H3 |
InChI Key |
BISYESUPHYOWAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CN2C=CNC2=CC1=O |
Origin of Product |
United States |
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